molecular formula C24H17ClF4N2O3 B11142244 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol

5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol

Cat. No.: B11142244
M. Wt: 492.8 g/mol
InChI Key: LFBGIZXOYVBGTF-UHFFFAOYSA-N
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Description

5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C24H17ClF4N2O3

Molecular Weight

492.8 g/mol

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methoxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C24H17ClF4N2O3/c1-33-20-8-3-2-5-15(20)21-22(30-31-23(21)24(27,28)29)14-10-9-13(11-19(14)32)34-12-16-17(25)6-4-7-18(16)26/h2-11,32H,12H2,1H3,(H,30,31)

InChI Key

LFBGIZXOYVBGTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(NN=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol typically involves multiple steps, including the formation of the core phenol structure, the introduction of the pyrazolyl group, and the attachment of the chlorofluorobenzyl and methoxyphenyl groups. Common synthetic methods include:

    Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds between the phenol and the pyrazolyl group.

    Nucleophilic Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to quinones, while reduction of nitro groups can yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-chloro-6-fluorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
  • 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]aniline

Uniqueness

What sets 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol apart from similar compounds is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity

Biological Activity

The compound 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a multifaceted structure with several functional groups that may influence its biological activity. The key components include:

  • Chloro and Fluoro Substituents : These halogen atoms can enhance lipophilicity and affect the binding affinity to biological targets.
  • Pyrazole Ring : Known for its role in various pharmacological activities, including anti-inflammatory and anticancer properties.
  • Phenolic Group : Often associated with antioxidant activity.

Structural Formula

The structural formula can be represented as follows:

C20H17ClF2N3O3\text{C}_{20}\text{H}_{17}\text{ClF}_2\text{N}_3\text{O}_3

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that the introduction of trifluoromethyl groups enhances the cytotoxicity against cancer cells by disrupting cellular signaling pathways involved in growth and survival .

Anti-inflammatory Effects

The compound's potential as a COX-II inhibitor has been highlighted in recent studies. COX-II is an enzyme involved in the inflammatory process, and selective inhibition can lead to reduced inflammation without the gastrointestinal side effects commonly associated with non-selective NSAIDs. In vitro assays revealed that compounds structurally related to the target compound exhibited IC50 values in the low micromolar range against COX-II, suggesting significant anti-inflammatory potential .

Antiviral Activity

The presence of chloro and fluoro substituents has been linked to enhanced antiviral activity, particularly against HIV-1. Compounds similar to the target have shown picomolar activity against wild-type HIV-1 and demonstrated efficacy against clinically relevant mutants . The mechanism appears to involve inhibition of reverse transcriptase, a crucial enzyme for viral replication.

Study 1: Anticancer Efficacy

In a study investigating the anticancer effects of pyrazole derivatives, a related compound exhibited an IC50 of 0.5 μM against breast cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Study 2: Anti-inflammatory Mechanism

Another study assessed the anti-inflammatory properties of pyrazole derivatives in a carrageenan-induced paw edema model in rats. The compounds demonstrated a significant reduction in paw swelling compared to control groups, indicating effective anti-inflammatory action .

Table 1: Biological Activity Summary of Related Compounds

Compound NameTargetIC50 (μM)Mechanism of Action
Compound ACOX-II0.52Selective inhibition
Compound BHIV-10.001Reverse transcriptase inhibition
Compound CCancer0.5Apoptosis induction

Table 2: Structural Features and Corresponding Activities

Structural FeatureActivity TypeNotes
Trifluoromethyl GroupAnticancerEnhances potency
Chloro SubstituentAntiviralIncreases binding affinity
Phenolic Hydroxyl GroupAntioxidantContributes to free radical scavenging

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